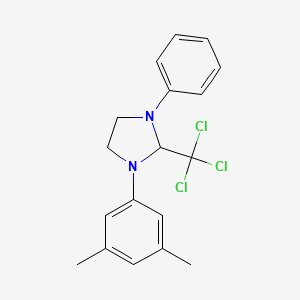
1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine is a complex organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a trichloromethyl group attached to the imidazolidine ring, along with phenyl and 3,5-dimethylphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylbenzylamine with phenyl isocyanate to form an intermediate, which is then treated with trichloromethyl chloroformate to yield the desired imidazolidine compound. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Imidazolidine oxides.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted imidazolidine compounds with various functional groups.
Applications De Recherche Scientifique
1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The trichloromethyl group plays a crucial role in its reactivity, enabling interactions with nucleophilic sites on the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylphenyl isocyanate: A related compound with similar structural features but different reactivity and applications.
1,3-Dichloro-5,5-dimethylhydantoin: Another compound with a similar imidazolidine core but different substituents and chemical properties.
Uniqueness
1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential applications. Its combination of phenyl and 3,5-dimethylphenyl substituents also contributes to its unique properties and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
61545-12-8 |
|---|---|
Formule moléculaire |
C18H19Cl3N2 |
Poids moléculaire |
369.7 g/mol |
Nom IUPAC |
1-(3,5-dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C18H19Cl3N2/c1-13-10-14(2)12-16(11-13)23-9-8-22(17(23)18(19,20)21)15-6-4-3-5-7-15/h3-7,10-12,17H,8-9H2,1-2H3 |
Clé InChI |
NTBCSCRRHWBSQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



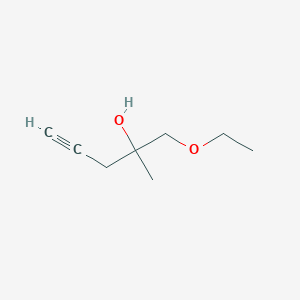
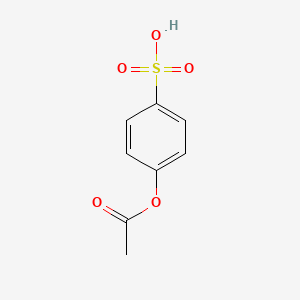

![[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B12929807.png)

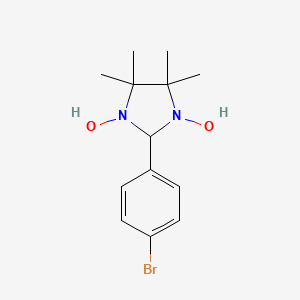
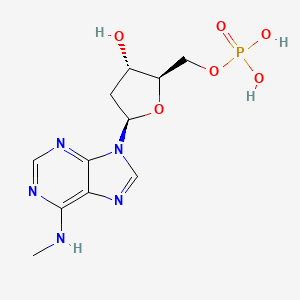

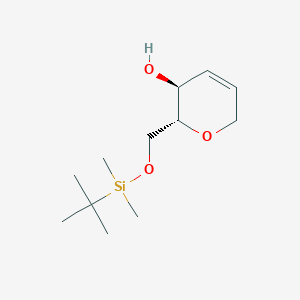

![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B12929852.png)

![N-[3-(Methylsulfanyl)propyl]guanosine 5'-(dihydrogen phosphate)](/img/structure/B12929876.png)
